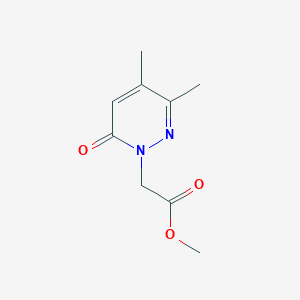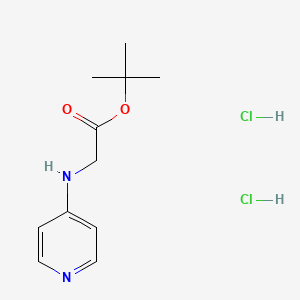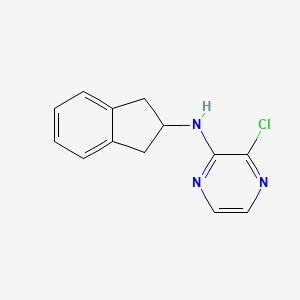
3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine
Overview
Description
“3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine” is an organic compound. It contains a pyrazin-2-amine moiety, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains a 2,3-dihydro-1H-inden-2-yl group, which is a fused ring structure containing a cyclopentane ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine” can be inferred from its name. It likely contains a pyrazin-2-amine ring, which is substituted at the 3-position with a chlorine atom and at the nitrogen with a 2,3-dihydro-1H-inden-2-yl group .Scientific Research Applications
Antibacterial Applications
This compound, due to its heterocyclic nature, may exhibit significant antibacterial properties. Heterocyclic compounds have been shown to possess a broad range of biological activities, including antibacterial effects . The presence of the pyrazin-2-amine moiety could potentially interact with bacterial enzymes or DNA, disrupting their function and leading to bacterial cell death.
Antifungal Properties
Similar to its antibacterial potential, 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine might also be effective against fungal pathogens. The inden-2-yl group, in particular, has been associated with antifungal activity, as seen in other inden-1-one derivatives . This could be explored for the treatment of fungal infections, especially those resistant to current antifungal drugs.
Anticancer Research
The indole nucleus, a component of the inden-2-yl group, is found in many synthetic drug molecules with anticancer properties . Research into the applications of this compound could focus on its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines.
Anti-inflammatory Potential
Compounds containing an inden-2-yl group have been reported to exhibit anti-inflammatory properties . This compound could be investigated for its ability to modulate inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases.
Antioxidant Activity
The heterocyclic compounds are known to exhibit antioxidant properties, which could be attributed to the presence of nitrogen atoms that can donate electrons to neutralize free radicals . This compound could be analyzed for its efficacy in reducing oxidative stress in biological systems.
Antiviral Research
The pyrazin-2-amine group has been linked to antiviral activity in other compounds . This suggests that 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine could be a candidate for the development of new antiviral drugs, particularly against viruses that have developed resistance to existing medications.
Future Directions
The future directions for research on “3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine” could include further exploration of its synthesis, characterization, and potential applications. Given the pharmacological properties of similar compounds, it may be worthwhile to investigate its potential medicinal properties .
properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-13(16-6-5-15-12)17-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAQUWNVNZZKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B1473937.png)
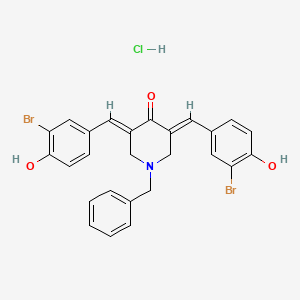
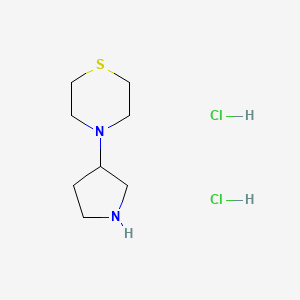
![7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1473943.png)
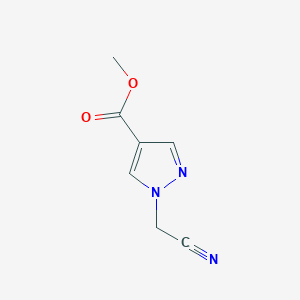
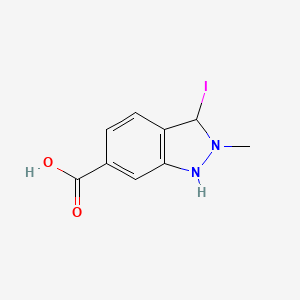
![1-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}ethan-1-one](/img/structure/B1473946.png)



